5(S)-HETE Lactone: A Technical Guide for Researchers
5(S)-HETE Lactone: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of 5(S)-HETE lactone, an intramolecular ester of 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE). This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced roles of lipid mediators in cellular signaling and disease pathology.
Chemical Structure and Properties
5(S)-HETE lactone is a derivative of 5(S)-HETE, a significant metabolite of arachidonic acid produced via the 5-lipoxygenase pathway. The lactonization occurs through an intramolecular esterification between the carboxylic acid and the hydroxyl group at the C-5 position of 5(S)-HETE.
The chemical identity and properties of 5(S)-HETE lactone are summarized in the tables below.
Table 1: Chemical Identifiers for 5(S)-HETE Lactone
| Identifier | Value | Source |
| IUPAC Name | (6S)-6-[(1E,3Z,6Z,9Z)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one | [1] |
| Molecular Formula | C20H30O2 | [1][2] |
| CAS Number | 127708-42-3 | [1] |
| PubChem CID | 60060292 | [1] |
| Synonyms | 5(S)-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid, 1,5-lactone; 5-HETE lactone |
Table 2: Physicochemical Properties of 5(S)-HETE Lactone
| Property | Value | Source |
| Molecular Weight | 302.5 g/mol | |
| Monoisotopic Mass | 302.224580195 Da | |
| Topological Polar Surface Area | 26.3 Ų | |
| Heavy Atom Count | 22 | |
| Rotatable Bond Count | 9 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| XLogP3 | 6 |
Biosynthesis and Metabolism
5(S)-HETE lactone is formed from its precursor, 5(S)-HETE. The biosynthesis of 5(S)-HETE begins with the enzymatic oxygenation of arachidonic acid by 5-lipoxygenase (5-LOX). This reaction forms 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HpETE), which is subsequently reduced to 5(S)-HETE by peroxidases. The lactone is then formed through intramolecular cyclization.
The metabolic fate of 5(S)-HETE is complex, involving several enzymatic pathways. It can be further oxidized to 5-oxo-ETE, a potent chemoattractant for eosinophils, or converted to various dihydroxyeicosatetraenoic acids (diHETEs) by other lipoxygenases or cyclooxygenase-2 (COX-2). The formation of the lactone represents one of several metabolic routes for 5(S)-HETE.
Biological Activity
While the biological activities of 5(S)-HETE are well-documented, including its role in inflammation, chemotaxis, and cell proliferation, the specific functions of 5(S)-HETE lactone are less characterized. It is generally considered to be a less active metabolite compared to its precursor and 5-oxo-ETE. However, the formation of the lactone may serve as a mechanism to modulate the local concentration and activity of 5(S)-HETE. Further research is required to fully elucidate the distinct biological roles of 5(S)-HETE lactone.
Experimental Protocols
Chemical Synthesis of 5(S)-HETE
A common method for the synthesis of 5(S)-HETE involves the stereoselective reduction of a corresponding ketone precursor, which can be derived from arachidonic acid.
Protocol for the Synthesis of 5(S)-HETE:
-
Oxidation of Arachidonic Acid: Arachidonic acid is oxidized to introduce a ketone at the C-5 position. This can be achieved using various oxidizing agents.
-
Stereoselective Reduction: The resulting 5-keto-eicosatetraenoic acid is then stereoselectively reduced to the corresponding alcohol, 5(S)-HETE. This step is crucial for obtaining the desired (S)-enantiomer and often employs chiral reducing agents or enzymatic methods.
-
Purification: The synthesized 5(S)-HETE is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Biological Assay: Neutrophil Chemotaxis
The chemotactic activity of 5(S)-HETE and its derivatives can be assessed using a Boyden chamber assay.
Protocol for Neutrophil Chemotaxis Assay:
-
Neutrophil Isolation: Human neutrophils are isolated from peripheral blood of healthy donors using density gradient centrifugation.
-
Chemotaxis Assay: A Boyden chamber with a microporous membrane is used. The lower chamber is filled with a solution containing the test compound (e.g., 5(S)-HETE or 5(S)-HETE lactone) at various concentrations. The upper chamber is loaded with the isolated neutrophils.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for cell migration.
-
Quantification: The number of neutrophils that have migrated through the membrane to the lower chamber is quantified by microscopy after staining.
Signaling Pathways
The signaling pathways of 5(S)-HETE are not fully elucidated but are thought to involve G-protein coupled receptors. The conversion of 5(S)-HETE to other active metabolites like 5-oxo-ETE, which has its own receptor (OXE-R), further complicates the signaling landscape. Additionally, a crossover pathway exists where 5(S)-HETE can be metabolized by COX-2, leading to the production of novel bioactive lipids. The specific signaling pathways directly activated by 5(S)-HETE lactone remain an area for future investigation.
Conclusion
5(S)-HETE lactone is an intriguing metabolite of arachidonic acid with a well-defined chemical structure but a biological role that is still largely unexplored. As a derivative of the potent inflammatory mediator 5(S)-HETE, it warrants further investigation to understand its contribution to the complex network of lipid signaling in health and disease. The methodologies and data presented in this guide provide a foundation for researchers to delve deeper into the functions and potential therapeutic applications of 5(S)-HETE lactone.
